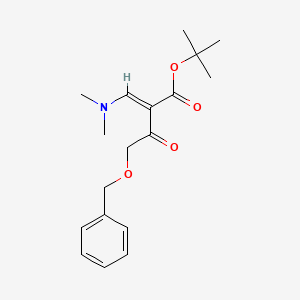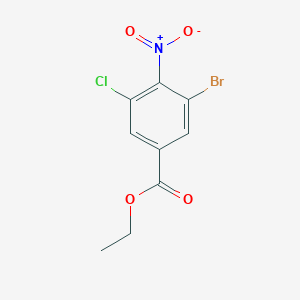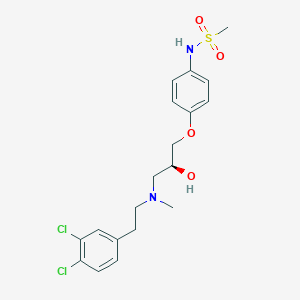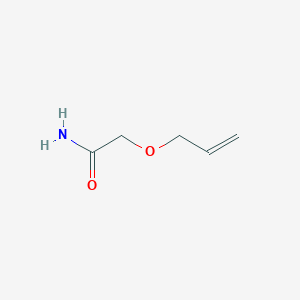
2-(Allyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)acetamide is an organic compound characterized by the presence of an allyloxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)acetamide typically involves the reaction of allyl alcohol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of chloroacetamide, displacing the chlorine atom and forming the desired product.
Reaction Conditions:
Reagents: Allyl alcohol, chloroacetamide, base (e.g., sodium hydroxide)
Solvent: Typically an organic solvent such as dichloromethane or ethanol
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of allyloxyacetic acid or allyloxyacetaldehyde.
Reduction: Formation of 2-(allyloxy)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Allyloxy)acetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)acetamide depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its amide group can interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)acetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(Ethoxy)acetamide: Similar structure but with an ethoxy group instead of an allyloxy group.
2-(Propoxy)acetamide: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness
2-(Allyloxy)acetamide is unique due to the presence of the allyloxy group, which can undergo additional reactions such as polymerization or cross-linking, making it versatile for various applications.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-prop-2-enoxyacetamide |
InChI |
InChI=1S/C5H9NO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H2,6,7) |
Clé InChI |
WKAPDSOUKRNDLE-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


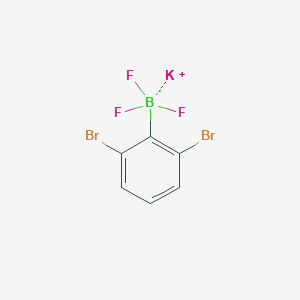
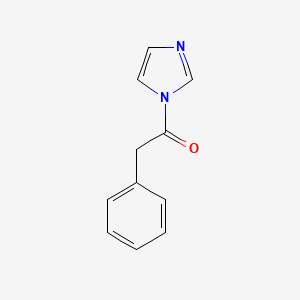
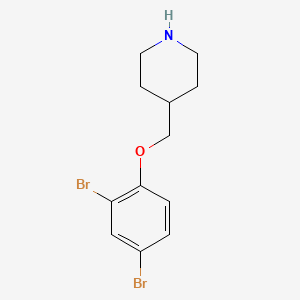





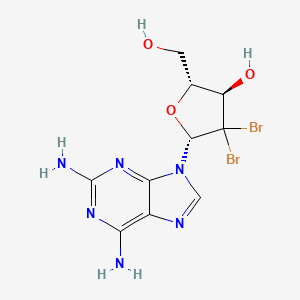
![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
